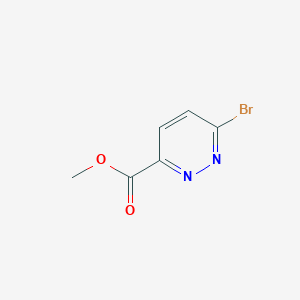

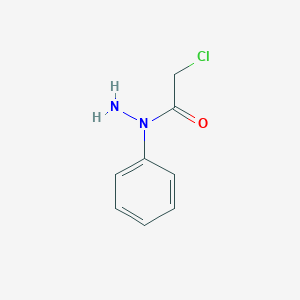

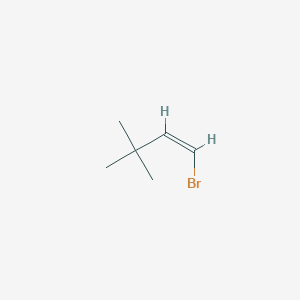

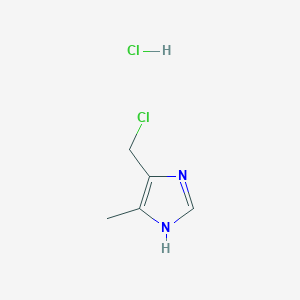

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is a chemical compound with the empirical formula C5H7ClN2·HCl1. It is a solid substance1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride. However, similar compounds are often synthesized through chloromethylation reactions23.Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is not readily available. However, the structure of similar compounds often involves a chloromethyl group attached to an imidazole ring456.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride. However, similar compounds are often involved in various chemical reactions, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements23.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride are not readily available. However, it is known to be a solid substance1.Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes : One study focused on the synthesis and characterization of transition metal complexes using a related compound, 5-Chloromethyl-8-quinolinol hydrochloride. These complexes were analyzed for their spectral and microbial properties (Verma et al., 2010).

Preparation of Pharmaceutical Compounds : Research on the preparation of various pharmaceutical compounds involves derivatives of 1H-imidazole, such as 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, which is synthesized for potential applications as an α2-adrenergic agonist (Kudzma & Turnbull, 1991).

Photochemical Studies : The photochemical behavior of related 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been studied, focusing on photorearrangement and hydrolysis processes. This research is significant for understanding the environmental fate of such compounds (Pfoertner & Daly, 1987).

Copper Corrosion Inhibition : Imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, have been investigated for their efficiency as corrosion inhibitors of copper. This research provides insights into the activation energies and thermodynamics of adsorption, crucial for industrial applications (Gašparac, Martin, & Stupnišek-lisac, 2000).

Transformation of Pharmaceuticals in Wastewater Treatment : A study on the aqueous chlorination of cimetidine, a pharmaceutical compound, revealed the formation of unexpected products including 4-hydroxymethyl-5-methyl-1H-imidazole and 4-chloro-5-methyl-1H-imidazole. This research is significant for understanding the fate of pharmaceuticals in water treatment processes (Buth, Arnold, & McNeill, 2007).

Synthesis and Biological Activities of Hybrid Molecules : A study focused on the synthesis of novel benzimidazole-pyrazoline hybrid molecules, which are then screened for their anti-diabetic potential. This kind of research is vital for the development of new therapeutic agents (Ibraheem et al., 2020).

Safety And Hazards

The safety and hazards associated with 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride are not readily available. However, similar compounds can cause severe skin burns and eye damage, and may cause respiratory irritation8.

Orientations Futures

While specific future directions for 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride are not readily available, similar compounds have been studied for their potential as intermediates or precursors in the preparation of useful products, such as bioderived fuels, chemicals, and polymers91011.

Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or contact a chemical expert.

Propriétés

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPOXKSTFGRIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499009 |

Source

|

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride | |

CAS RN |

51605-33-5 |

Source

|

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)

![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)